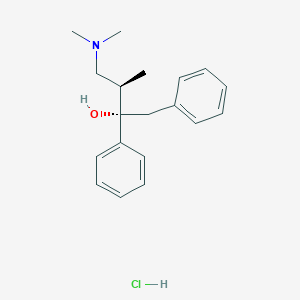
1-Brom-2-octin
Übersicht
Beschreibung
1-Bromo-2-octyne is an organic compound with the molecular formula C₈H₁₃Br. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is a clear, pale yellow liquid with a density of 1.18 g/cm³ and a boiling point of 64°C at 20 mmHg . It is primarily used in organic synthesis and chemical analysis.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-octyne has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Chemical Analysis: It serves as a reagent in various analytical techniques to identify and quantify other compounds.
Pharmaceutical Research: It is used in the synthesis of drug scaffolds, particularly nitrogen-containing heterocycles, which are common in FDA-approved pharmaceuticals.
Material Science: It is used in the development of new materials with specific chemical properties.
Vorbereitungsmethoden
1-Bromo-2-octyne can be synthesized through the bromination of 2-octyne. The reaction involves the addition of bromine to 2-octyne in an organic solvent, often with a bromide catalyst, under controlled conditions. The reaction must be carefully managed to avoid contact with skin or inhalation of gases . Industrial production methods typically involve similar processes but on a larger scale, ensuring the reaction is efficient and yields a high purity product.
Analyse Chemischer Reaktionen
1-Bromo-2-octyne undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions, such as the copper(I)-catalyzed cross-coupling with N-heterocyclic organozinc reagents, to form complex organic structures.
Reduction Reactions: The triple bond can be reduced to form alkenes or alkanes under appropriate conditions.
Common reagents used in these reactions include organozinc compounds, copper catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-octyne involves its reactivity due to the presence of the bromine atom and the carbon-carbon triple bond. The bromine atom can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The triple bond provides a site for various addition and reduction reactions, allowing the formation of a wide range of products.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-octyne can be compared with other bromoalkynes and alkynes:
1-Bromo-2-propyne: Similar in structure but with a shorter carbon chain, making it less hydrophobic and with different reactivity.
1-Bromo-2-hexyne: Has a similar structure but with a shorter carbon chain, affecting its physical properties and reactivity.
These comparisons highlight the unique reactivity of 1-Bromo-2-octyne due to the presence of both the bromine atom and the triple bond, making it a valuable compound in various chemical processes.
Eigenschaften
IUPAC Name |
1-bromooct-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPBYOBXEXNWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373728 | |
| Record name | 1-Bromo-2-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18495-27-7 | |
| Record name | 1-Bromo-2-octyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-bromo-2-octyne a useful reagent in the synthesis of polyunsaturated fatty acids like (E,Z,Z)-8,11,14-eicosatrienoate?
A1: 1-Bromo-2-octyne serves as a key building block due to its reactive bromine atom and the triple bond within its structure. [] This allows it to participate in coupling reactions, effectively adding its eight-carbon chain to other molecules. In the synthesis of (E,Z,Z)-8,11,14-eicosatrienoate, it is coupled with 1,4-decadiyne, ultimately contributing to the final molecule's extended carbon chain and specific arrangement of double and triple bonds. [] This highlights its utility in constructing complex molecules with defined stereochemistry.
Q2: How does the use of 1-bromo-2-octyne enable the control of double bond geometry (E/Z isomerism) in the final fatty acid products?
A2: While 1-bromo-2-octyne itself does not dictate the E/Z configuration of the final product, its use in conjunction with specific reaction conditions and subsequent modifications allows for control over double bond geometry. [, ] For example, partial hydrogenation of triple bonds derived from 1-bromo-2-octyne under controlled conditions can yield specific Z-isomers, crucial for mimicking naturally occurring fatty acids. [, ] Additionally, the use of Wittig reagents with defined stereochemistry allows for the introduction of E-double bonds at desired positions. [] This demonstrates how strategic incorporation of 1-bromo-2-octyne into a multi-step synthesis allows chemists to achieve the desired isomeric purity in the final product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














